molecular formula C22H28FN3O4S B2496885 N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide CAS No. 1021117-31-6

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide

Katalognummer B2496885
CAS-Nummer: 1021117-31-6
Molekulargewicht: 449.54
InChI-Schlüssel: WEUNAXHOYHPBAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that yield a series of derivatives with varied biological activities. For instance, derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity, highlighting the synthetic versatility of this chemical class (Khan et al., 2019). Such synthesis often involves the condensation of sulfonyl chlorides with amino piperidine under controlled conditions, followed by substitution reactions to introduce various functional groups (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized using advanced spectroscopic techniques such as NMR, IR, and X-ray diffraction studies. These techniques provide detailed insights into the compound's structure, including its stereochemistry and the nature of its functional groups. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, demonstrating the compound's specific structural features (Sanjeevarayappa et al., 2015).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

Compounds with structures similar to "N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide" have been synthesized and evaluated for their potential antibacterial and antifungal activities. A study by Khan et al. (2019) synthesized benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, which showed significant antibacterial, antifungal, and anthelmintic activity (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019). These findings suggest that related compounds could be explored for similar applications, potentially contributing to the development of new antimicrobial agents.

Synthesis and Biological Evaluation

Varshney et al. (2009) synthesized a series of compounds with antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. The study highlights the potential of these compounds in addressing antibiotic resistance, a significant concern in modern medicine (Varshney, Mishra, Shukla, & Sahu, 2009). The research into compounds related to "this compound" could thus contribute to the development of new therapeutic agents.

Cancer Research

Research into novel isoxazole compounds, including an intermediate resembling the structure of interest, showed that some compounds exhibited better anti-tumor activities. This study by Qi Hao-fei (2011) suggests the potential of such compounds in cancer research and therapy, opening avenues for the development of new anticancer agents (Qi Hao-fei, 2011).

Neurological Disorders and Pain Management

Research into piperazine derivatives has explored their potential in treating neurological disorders and managing pain. A study by Wang et al. (2007) discovered a potent TRPV1 antagonist with promising physicochemical and pharmacokinetic properties for treating chronic pain (Wang et al., 2007). This indicates that related compounds could be valuable in developing new treatments for neurological conditions and pain management.

Molecular Imaging

In the field of molecular imaging, Patel et al. (2019) developed a novel radiopharmaceutical for measuring pyruvate kinase M2 levels in glioma using positron emission tomography (PET). This research underscores the potential of such compounds in enhancing diagnostic capabilities for cancer and other diseases (Patel et al., 2019).

Eigenschaften

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4S/c1-18-7-9-19(10-8-18)30-17-22(27)24-11-4-16-31(28,29)26-14-12-25(13-15-26)21-6-3-2-5-20(21)23/h2-3,5-10H,4,11-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUNAXHOYHPBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.